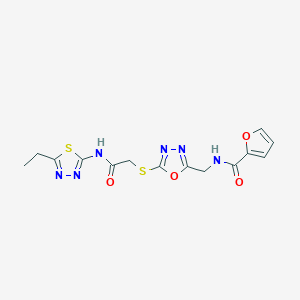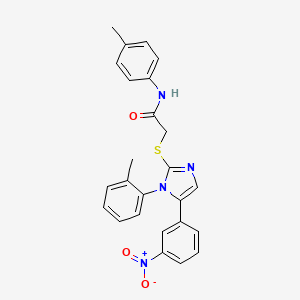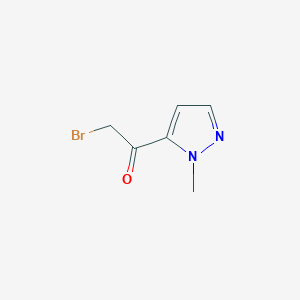
8-(benzyl(methyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a class of purine derivatives, which are of interest due to their broad range of biological activities and potential applications in medicinal chemistry. The purine scaffold is a fundamental component in nucleic acids and plays critical roles in cellular energy transfer, signal transduction, and enzyme regulation.
Synthesis Analysis
The synthesis of substituted 1H-purine-2,6-diones, such as the compound , often involves protecting groups due to the reactivity of the purine nucleus. For example, the use of thietanyl protecting groups has been explored for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These methods rely on nucleophilic substitution reactions and protective group strategies to introduce various substituents into the purine ring system, highlighting the complexity and versatility of purine chemistry (Khaliullin & Shabalina, 2020).
Applications De Recherche Scientifique
Discovery and Antineoplastic Potential
Compounds similar to the one have been explored for their antineoplastic (anti-cancer) properties. The study by (Mohammad Hossain et al., 2020) outlines the discovery and development of a novel series of compounds that demonstrate excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and have the potential to modulate multi-drug resistance, indicating their significant therapeutic potential.
Anticancer Activity of Benzimidazole Derivatives
Another study focuses on the design strategy for the synthesis of benzimidazole derivatives as anticancer agents. (M. J. Akhtar et al., 2019) discusses the broad range of biological activities due to the resemblance of benzimidazole derivatives with naturally occurring nitrogenous bases like purines. These compounds show anticancer properties through various mechanisms, including intercalation and inhibition of critical enzymes, highlighting the importance of structural analogs in cancer treatment research.
Analytical Applications in Pharmaceutical Analysis
The analytical determination of related compounds in pharmaceutical forms, such as the work by (V. Rode & M. Tajne, 2021) on linagliptin, demonstrates the significance of such compounds in developing analytical methods for drug quality control. This study developed a validated method for determining linagliptin in tablet dosage forms, underscoring the relevance of chemical analysis in pharmaceutical sciences.
Carcinogenic Potential in Environmental Pollutants
The carcinogenic potential of certain compounds in diesel exhaust and urban air pollution is highlighted by (V. Arlt, 2005). This study indicates that understanding the biological activity of such compounds can contribute to environmental health research, providing insights into the mechanisms of carcinogenesis and the development of strategies to mitigate exposure risks.
Antimicrobial Properties
Research into the antimicrobial properties of monoterpenes, as reviewed by (A. Marchese et al., 2017), suggests the potential for similar compounds to be used in the development of new antimicrobial agents. The review discusses p-Cymene's antimicrobial activity, emphasizing the need for substances with antimicrobial properties in addressing communicable diseases.
Propriétés
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-26(16-18-12-7-4-8-13-18)22-24-20-19(21(29)25-23(30)27(20)2)28(22)15-9-14-17-10-5-3-6-11-17/h3-8,10-13H,9,14-16H2,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOFTOXVCGQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)




![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)
